5-Carboethoxy-2'-deoxycytidine
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Overview
Description
5-Carboethoxy-2’-deoxycytidine is a synthetic nucleoside analog, structurally related to cytidine It is characterized by the presence of a carboethoxy group at the 5-position of the cytosine ring and a deoxyribose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboethoxy-2’-deoxycytidine typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxycytidine as the primary substrate.
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxyribose moiety are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Carboethoxy Group: The 5-position of the cytosine ring is functionalized with a carboethoxy group through a nucleophilic substitution reaction. This step often involves the use of ethyl chloroformate or similar reagents under basic conditions.
Deprotection: The protecting groups on the hydroxyl groups are removed to yield the final product, 5-Carboethoxy-2’-deoxycytidine.
Industrial Production Methods
Industrial production of 5-Carboethoxy-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Carboethoxy-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboethoxy group to other functional groups.
Substitution: Nucleophilic substitution reactions can modify the carboethoxy group or other positions on the cytosine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of 5-Carboethoxy-2’-deoxycytidine, such as:
5-Oxo-2’-deoxycytidine: Formed through oxidation.
5-Amino-2’-deoxycytidine: Formed through nucleophilic substitution with amines.
Scientific Research Applications
5-Carboethoxy-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt normal cellular processes.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 5-Carboethoxy-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can:
Inhibit DNA Polymerase: The modified nucleoside can inhibit DNA polymerase, leading to termination of DNA synthesis.
Induce DNA Damage: The presence of the carboethoxy group can cause structural distortions in the DNA, leading to DNA damage and activation of repair pathways.
Epigenetic Modulation: It can also affect DNA methylation patterns, influencing gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
5-Aza-2’-deoxycytidine: A cytidine analog used as a DNA methyltransferase inhibitor.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with anticancer properties.
2’-Deoxycytidine: The parent compound without the carboethoxy modification.
Uniqueness
5-Carboethoxy-2’-deoxycytidine is unique due to the presence of the carboethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a tool for studying DNA-related processes.
Properties
IUPAC Name |
ethyl 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBWBLYAVILJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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